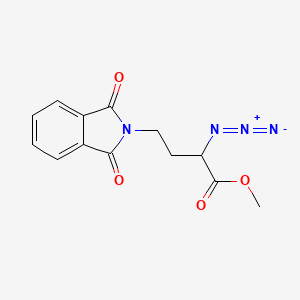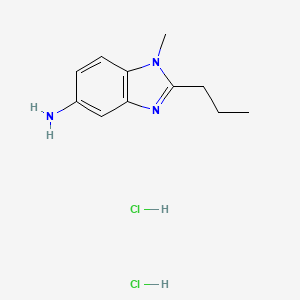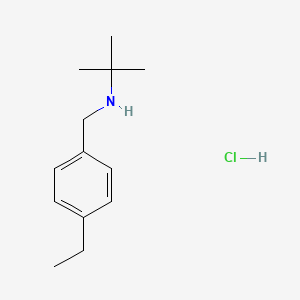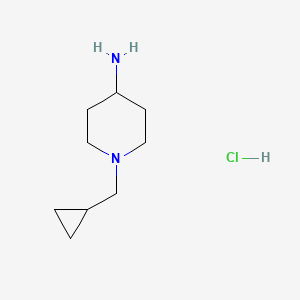![molecular formula C13H20ClNO3 B3085814 (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158320-84-3](/img/structure/B3085814.png)
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Overview
Description
“(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO3 . It’s important to note that the sale of this product is prohibited due to laws, regulations, and policies related to patent products .
Synthesis Analysis
The synthesis of similar compounds often involves the Claisen−Schmidt condensation reaction, which aims to obtain medium to high yield chalconic derivatives . The synthesis of new chalcone molecules often involves the structural manipulation of aromatic rings, replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules .Scientific Research Applications
Synthesis and Chemical Properties
Complex amines, including those with trimethoxyphenyl groups, are of interest in synthetic chemistry due to their potential as intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of such compounds often involves multi-step reactions, including amine alkylation, reductive amination, and Schotten-Baumann reactions, to introduce the desired functional groups and achieve high purity and specificity (Saeed et al., 2017; Petzold-Welcke et al., 2014). These synthetic approaches allow for the precise control of the molecular structure, which is crucial for the compound's activity and interaction with biological systems.
Applications in Material Science
Trimethoxyphenyl groups, when incorporated into polymers or coatings, can impart unique electrical, optical, and surface properties. These functionalities are valuable in creating advanced materials for electronics, photonics, and biocompatible surfaces. The modification of surfaces with such chemical groups can enhance material biocompatibility, resistance to fouling, and interaction with specific biological targets (Yokoyama, 2015).
Biomedical Research
In the biomedical field, compounds with specific amine and trimethoxyphenyl functionalities are explored for their therapeutic potential, including antitumor, antimicrobial, and neuroprotective effects. The structural complexity and ability to engage with biological macromolecules make them suitable candidates for drug development processes. For instance, FTY720, though not the same compound, illustrates how structurally complex amines can have significant immunomodulatory and potential antitumor activities (Zhang et al., 2013).
Environmental Science
In environmental science, the study of complex chemical structures, including those similar to the query compound, focuses on their fate, toxicity, and degradation in ecosystems. Understanding these aspects is crucial for assessing the environmental impact of new chemicals before their widespread use (Bedoux et al., 2012). Research in this area can lead to the development of safer chemicals and materials that minimize ecological disruption.
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3;/h5-7,14H,1,8-9H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHWXEOFPXWHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC=C)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)
amine hydrochloride](/img/structure/B3085782.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085791.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
amine hydrochloride](/img/structure/B3085819.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
